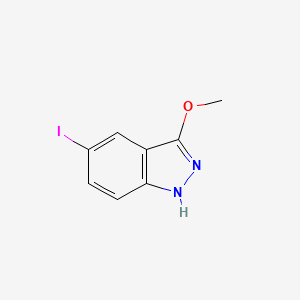

5-Iodo-3-methoxy-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-3-methoxy-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2O/c1-12-8-6-4-5(9)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFUPSCMONXBTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=C1C=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Iodo 3 Methoxy 1h Indazole and Its Precursors

Direct Iodination Approaches for 1H-Indazole Scaffolds

Direct iodination of the 1H-indazole ring is a common and efficient strategy for introducing an iodine atom. The C3-position of the indazole is particularly susceptible to electrophilic attack, especially when the nitrogen at position 1 is deprotonated under basic conditions.

The introduction of iodine at the C3 position is a crucial step for subsequent functionalization, often via metal-catalyzed cross-coupling reactions. chim.it Several methods have been developed to achieve high regioselectivity and yield for this transformation.

The use of molecular iodine (I₂) in the presence of a base is a well-established and frequently employed method for the C3-iodination of indazoles. chim.it The base, typically potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), deprotonates the N-H of the indazole, increasing the electron density of the heterocyclic ring and facilitating electrophilic substitution at the C3-position. mdpi.com This reaction is often performed in polar aprotic solvents like dimethylformamide (DMF) or dioxane. chim.itnih.gov

Research has shown that this method can be highly efficient. For example, the treatment of 6-bromoindazole with I₂ and KOH in DMF has been used in the synthesis of VEGFR-2 inhibitors. chim.it Similarly, 5-methoxyindazole has been quantitatively iodinated at the 3-position using these conditions in dioxane. chim.it

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| 5-Methoxy-1H-indazole | I₂, KOH | Dioxane | 0 °C to RT, overnight | Quantitative | chim.itnih.gov |

| 5-Methoxy-1H-indazole | I₂, KOH | DMF | Room Temp, 3 hrs | ~100% | |

| 6-Bromoindazole | I₂, KOH | DMF | Not specified | Good | chim.it |

| 1H-Indazole | I₂, KOH | DMF | 25 °C, 1 hr | High | mdpi.com |

N-Iodosuccinimide (NIS) serves as an alternative, often milder, iodinating agent for the C3-halogenation of indazoles. chim.it This reagent is typically used in conjunction with a base, such as KOH, in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂). chim.it The reaction conditions are often mild, for instance, proceeding at 0°C for a short duration. This method has been successfully applied to various substituted indazoles, including the synthesis of 5-bromo-3-iodoindazole. chim.it The use of NIS can offer advantages in terms of reduced side reactions and milder conditions compared to using molecular iodine.

| Substrate | Reagents | Solvent | Conditions | Yield | Reference |

| 6-Methyl-5-nitro-1H-indazole | NIS (1.2 equiv), KOH (2 equiv) | CH₂Cl₂ | 0°C, 30 min | ~80% | |

| 5-Bromoindazole | NIS, KOH | CH₂Cl₂ | Not specified | Not specified | chim.it |

| 7-Azaindole | NIS (1 equiv), KOH (0.5 equiv) | DCM | Not specified | 95% | researchgate.net |

Hypervalent iodine reagents have emerged as powerful, environmentally friendly oxidants in modern organic synthesis. researchgate.netacs.org These compounds, such as iodobenzene (B50100) diacetate, are utilized in a variety of transformations including the formation of heterocyclic systems through oxidative C-N bond formation. researchgate.netosi.lv Instead of directly iodinating the ring, they often facilitate cyclization reactions to form the indazole core itself. For example, iodobenzene diacetate can mediate the intramolecular C–N coupling cyclization of acylhydrazones to produce dihydroindazoles, which are then aromatized to yield 3-aryl-1H-indazoles. osi.lv In other approaches, hypervalent iodine chemistry is used catalytically. Iodobenzene can catalyze the intramolecular C-H amination of hydrazones in the presence of an oxidant like Oxone to afford 1H-indazoles under mild, metal-free conditions. iosrjournals.org These methods enrich the toolbox for synthesizing complex indazole derivatives. osi.lv

Regioselective Synthesis of 3-Iodo-5-methoxy-1H-indazole from 5-Methoxy-1H-indazole

The most direct route to 3-iodo-5-methoxy-1H-indazole, a key precursor and the correctly named subject of this article, is the regioselective iodination of 5-methoxy-1H-indazole. This transformation is reliably achieved using electrophilic iodination methods that favor the C3-position.

A widely cited procedure involves dissolving 5-methoxy-1H-indazole in a solvent such as 1,4-dioxane (B91453) or DMF. nih.gov The solution is treated with a base, commonly potassium hydroxide (KOH), followed by the addition of molecular iodine (I₂). nih.gov The reaction is typically initiated at a reduced temperature (0 °C) and then allowed to warm to room temperature, proceeding overnight. nih.gov The reaction's progress can be observed by a color change from black to yellow. nih.gov Upon workup, which includes neutralization and quenching with a reducing agent like sodium thiosulfate, 3-iodo-5-methoxy-1H-indazole is obtained in excellent, often quantitative, yields. chim.itnih.gov This high regioselectivity is attributed to the enhanced nucleophilicity of the C3-position upon deprotonation of the indazole nitrogen.

Detailed Research Findings for the Synthesis of 3-Iodo-5-methoxy-1H-indazole:

| Parameter | Condition | Reference |

| Starting Material | 5-Methoxy-1H-indazole | nih.gov |

| Iodinating Agent | Iodine (I₂) | nih.gov |

| Base | Potassium hydroxide (KOH) | nih.gov |

| Solvent | 1,4-Dioxane or DMF | nih.gov |

| Temperature | 0 °C to Room Temperature | nih.gov |

| Reaction Time | Overnight or 3 hours | nih.gov |

| Yield | Quantitative (~100%) | chim.itnih.gov |

| Product State | Pale yellow solid |

General Synthetic Routes to the Indazole Core

While direct functionalization is effective, many synthetic strategies involve building the indazole ring system from simpler precursors. These methods offer versatility in introducing a wide array of substituents onto both the benzene (B151609) and pyrazole (B372694) portions of the scaffold. The indazole motif is relatively rare in nature, making its chemical synthesis a topic of significant interest. caribjscitech.com

Common strategies for constructing the 1H-indazole core include:

Diazotization and Cyclization: This classic approach often involves the diazotization of o-alkylanilines followed by intramolecular cyclization. nih.gov

Intramolecular Amination of Hydrazones: The cyclization of o-haloaryl N-sulfonylhydrazones, often catalyzed by copper, is a versatile method for forming the N-N bond of the indazole ring. mdpi.com

[3+2] Cycloaddition: The reaction of a benzyne (B1209423) intermediate with diazomethane (B1218177) derivatives constitutes a [3+2] cycloaddition to form the indazole scaffold. nih.gov

Metal-Catalyzed C-H Activation/Annulation: Modern methods utilize transition metals like rhodium or palladium to promote the cyclization of substrates such as aldehyde phenylhydrazones or azobenzenes to form the indazole ring through C-H activation pathways. caribjscitech.commdpi.com

One-Pot Multi-Component Reactions: Efficient protocols have been developed where starting materials like 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) are combined in a one-pot synthesis, catalyzed by copper, to yield 2H-indazoles. caribjscitech.com

These diverse synthetic routes provide chemists with multiple pathways to access the indazole core, which can then be further elaborated to target specific molecules like 5-Iodo-3-methoxy-1H-indazole.

Cyclization Reactions for Indazole Formation

Cyclization reactions are a fundamental approach to constructing the indazole ring system. One common method involves the diazotization of appropriately substituted anilines, followed by an intramolecular cyclization. For instance, substituted o-toluidines can be converted to their corresponding diazonium salts, which then cyclize to form the indazole core. sci-hub.se Another approach is the reaction of o-fluorobenzaldehydes or their oximes with hydrazine (B178648), which also leads to the formation of indazoles. sci-hub.se

The following table summarizes some cyclization approaches for indazole synthesis:

| Starting Material | Reagents/Conditions | Product Type | Reference |

| Substituted o-toluidines | Phase transfer catalysis, cyclization of diazonium salts | 7-substituted indazoles | sci-hub.se |

| o-Fluorobenzaldehydes | Hydrazine | Indazoles | sci-hub.se |

| 2-Hydroxymethyl phenylhydrazines | Acid-catalyzed ring closure | 2,3-Dihydro-1H-indazoles | mdpi.com |

Metal-Catalyzed Intramolecular Amination Reactions

Metal-catalyzed reactions, particularly those involving palladium and copper, are powerful tools for the synthesis of indazoles. These methods often involve the intramolecular C-H amination of hydrazones. For example, iodobenzene-catalyzed intramolecular C-H amination of hydrazones using Oxone as an oxidant provides a transition-metal-free route to N-aryl substituted 1H-indazoles under mild conditions. iosrjournals.org

Palladium-catalyzed intramolecular amination of aryl halides is another effective strategy. mdpi.com Silver(I)-mediated intramolecular oxidative C-H amination has also been developed for the construction of various 1H-indazoles. acs.orgnih.gov This method is particularly useful for synthesizing 3-substituted indazoles that are otherwise difficult to obtain. acs.orgnih.gov

Copper-catalyzed one-pot procedures have been developed for the synthesis of 2,3-dihydro-1H-indazoles. mdpi.com These reactions typically involve the coupling of a protected hydrazine with an aryl halide, followed by an intramolecular cyclization. mdpi.com This approach has been shown to be tolerant of various functional groups on the aromatic ring. mdpi.com

A summary of metal-catalyzed amination reactions is provided in the table below:

| Catalyst/Mediator | Substrate | Reaction Type | Product | Reference |

| Iodobenzene | Hydrazones | Intramolecular C-H Amination | N-aryl substituted 1H-indazoles | iosrjournals.org |

| Palladium | Aryl Halides | Intramolecular Amination | Indazoles | mdpi.com |

| Silver(I) | Arylhydrazones | Intramolecular Oxidative C-H Amination | 1H-Indazoles | acs.orgnih.gov |

| Copper(I) | 2-Iodo-5-methoxybenzyl bromide and di-tert-butyl hydrazodiformate | One-pot coupling and cyclization | 1,2-di-tert-Butyl 5-methoxy-1H-indazole-1,2-(3H)-di-carboxylate | mdpi.com |

Nitrosation of Indoles as a Pathway to 1H-Indazole-3-carboxaldehydes

The conversion of indoles to 1H-indazole-3-carboxaldehydes can be achieved through nitrosation. researchgate.netrsc.orgrsc.orgnih.govresearchgate.netnih.gov This reaction involves a multi-step pathway that begins with the nitrosation of the C3 position of the indole (B1671886) ring to form an oxime intermediate. rsc.orgnih.gov This is followed by the addition of water, ring opening, and subsequent ring closure to yield the 1H-indazole-3-carboxaldehyde. rsc.orgnih.gov

The reaction conditions, particularly the acidity and the method of addition of reagents, are critical for achieving high yields and minimizing the formation of side products, such as dimers. researchgate.netrsc.orgrsc.org Optimized procedures, which often involve the reverse addition of the indole to the nitrosating mixture under slightly acidic conditions, have been developed to improve the efficiency of this transformation for both electron-rich and electron-deficient indoles. researchgate.netrsc.orgrsc.org For example, 5-iodo-indole can be converted to 5-iodo-1H-indazole-3-carboxaldehyde in high yield using this method. nih.gov

The following table outlines the key aspects of this synthetic pathway:

| Starting Material | Key Intermediate | Product | Key Reaction Conditions | Reference |

| Indole | Oxime | 1H-Indazole-3-carboxaldehyde | Slightly acidic environment, reverse addition | researchgate.netrsc.orgrsc.orgnih.govresearchgate.netnih.gov |

| 5-Iodo-indole | - | 5-Iodo-1H-indazole-3-carboxaldehyde | Room temperature, 8-hour reaction | nih.gov |

[3+2] Cycloaddition Approaches in Indazole Synthesis

[3+2] Cycloaddition reactions offer an efficient route to the indazole core. One such approach involves the reaction of arynes with diazo compounds. organic-chemistry.orgacs.org This method is highly versatile, allowing for the synthesis of a wide range of substituted indazoles under mild conditions. organic-chemistry.orgacs.org The reaction proceeds via an initial [3+2] cycloaddition to form an intermediate that then rearranges to the final indazole product. acs.org

Another [3+2] cycloaddition strategy utilizes the reaction of arynes with sydnones. nih.govnih.gov This process is also rapid and efficient, leading to the formation of 2H-indazoles in good to excellent yields under mild conditions. nih.govnih.gov The reaction involves a cycloaddition followed by a spontaneous extrusion of carbon dioxide to form the aromatic 2H-indazole ring. nih.gov

An efficient protocol for the synthesis of spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] derivatives has also been developed via a [3 + 2] N,N-cycloaddition strategy. rsc.org

The table below summarizes these cycloaddition approaches:

| Reactants | Reaction Type | Product Type | Reference |

| Arynes and Diazo Compounds | [3+2] Cycloaddition | Substituted Indazoles | organic-chemistry.orgacs.org |

| Arynes and Sydnones | [3+2] Dipolar Cycloaddition | 2H-Indazoles | nih.govnih.gov |

| Substituted 2-(2-oxoindolin-3-ylidene)malononitrile (B1295559) derivatives and 1,2-dihydro-3H-indazol-3-one | [3+2] N,N-Cycloaddition | Spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] derivatives | rsc.org |

Protecting Group Strategies in Indazole Synthesis

N-Protection of Indazole Ring (e.g., Boc-protection) for Enhanced Regioselectivity

The use of protecting groups, particularly the tert-butyloxycarbonyl (Boc) group, is a critical strategy in the synthesis of functionalized indazoles to control regioselectivity and improve reaction outcomes. nih.gov The unprotected NH of the indazole ring can interfere with certain reactions, leading to undesired side products or low yields.

For instance, in the synthesis of 3-aryl-substituted indazoles via Suzuki cross-coupling, direct coupling of 3-iodoindazoles can be problematic. nih.gov However, protection of the indazole nitrogen with a Boc group allows for efficient Suzuki-Miyaura coupling. nih.gov The Boc group can often be removed concurrently during the reaction, particularly under microwave heating conditions, to yield the desired NH-indazole directly. nih.gov

The Boc-protection strategy is also crucial for other transformations. For example, the synthesis of 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide starts from 5-iodoindazole, and protection of the indazole nitrogen is a key step to enable the subsequent functionalization at the 3-position.

The table below highlights the importance of N-protection in indazole synthesis:

| Reaction | Unprotected Indazole Issue | Role of Boc-Protection | Outcome | Reference |

| Suzuki Cross-Coupling | Low yield or no product | Enables efficient coupling and enhances regioselectivity | High yield of 3-aryl-NH-indazoles | nih.gov |

| Synthesis of 3-carboxamide derivatives | Potential for N-alkylation or other side reactions | Directs reaction to the C3-position | Selective formation of the desired carboxamide | |

| C-3 Vinylation | Potential for N-deprotection as a side reaction | Can lead to a mixture of N-protected and deprotected products | Moderate to excellent yields of C-3 vinylated indazoles | nih.gov |

Derivatization and Functionalization Strategies of 5 Iodo 3 Methoxy 1h Indazole

Carbon-Carbon Bond Formation at the C3-Position

The introduction of new carbon-based substituents at the C3 position of the indazole core is a critical step in the synthesis of many biologically active molecules. mdpi.com This is typically achieved by leveraging the reactivity of a halogen, such as iodine, at this position in various metal-catalyzed cross-coupling reactions.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for constructing C-C bonds, valued for its mild conditions and broad functional group tolerance. semanticscholar.org This reaction facilitates the coupling of 3-iodoindazoles with a variety of organoboron reagents to introduce new aryl or vinyl groups.

The arylation of the C3-position of indazoles via Suzuki-Miyaura coupling is a well-established strategy for creating 3-arylindazole derivatives, which are significant pharmacophores. mdpi.com The reaction typically involves coupling a 3-iodo-1H-indazole with an arylboronic acid. While N-H protection (e.g., with a Boc group) is sometimes employed, conditions have been developed for the direct coupling of unprotected 3-iodoindazoles. mdpi.com A variety of palladium catalysts can be used, with ferrocene-based divalent palladium complexes like PdCl₂(dppf) and PdCl₂(dtbpf) showing high efficacy. mdpi.com The choice of catalyst, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura C3-Arylation

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

| 3-Iodo-1H-indazole | Arylboronic Acid | PdCl₂(dppf) or PdCl₂(dtbpf) | K₂CO₃ | Dioxane/H₂O | 3-Aryl-1H-indazole |

| N-Boc-3-iodo-1H-indazole | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | N-Boc-3-aryl-1H-indazole |

Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating for Suzuki-Miyaura reactions. nih.govsemanticscholar.orgdntb.gov.uaresearchgate.net This technique has been successfully applied to the C3-vinylation of unprotected 3-iodoindazoles, allowing for the selective and direct synthesis of 3-vinylindazoles without the need for N-protection. nih.govsemanticscholar.orgdntb.gov.ua The reaction of 5-substituted 3-iodoindazoles with pinacol vinyl boronate, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a 1,4-dioxane (B91453)/water mixture, proceeds in moderate to excellent yields under microwave irradiation at 120 °C for 40 minutes. nih.gov

Notably, this method has proven effective for the 5-methoxy-3-iodoindazole substrate, which was previously reported to be unreactive towards arylation under conventional heating, yielding the desired 3-vinyl product in very good yield. nih.gov

Table 2: Microwave-Assisted Suzuki Vinylation of 5-Substituted 3-Iodoindazoles nih.gov

| Substituent at C5 | Product | Yield (%) |

| H | 3-Vinyl-1H-indazole | 85 |

| NO₂ | 5-Nitro-3-vinyl-1H-indazole | 87 |

| Cl | 5-Chloro-3-vinyl-1H-indazole | 74 |

| F | 5-Fluoro-3-vinyl-1H-indazole | 80 |

| OCH₃ | 5-Methoxy-3-vinyl-1H-indazole | 75 |

Reaction Conditions: 3-iodoindazole derivative, pinacol vinyl boronate (2 eq), Pd(PPh₃)₄ (5–6 mol %), Na₂CO₃ (2N), 1,4-dioxane, µW, 120 °C, 40 min.

Beyond the Suzuki reaction, other cross-coupling methods like the Negishi coupling provide alternative pathways for C3-functionalization. The Negishi reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This strategy has been applied to N1-protected indazoles, where regioselective C3-zincation followed by a Negishi coupling with (hetero)aryl halides leads to the formation of various (hetero)arylindazoles. chim.it

Direct metalation at the C3 position offers a versatile route to a wide range of derivatives. For N-protected indazoles, regioselective zincation at C3 can be achieved using reagents like TMP₂Zn (2,2,6,6-tetramethylpiperidide zinc). chim.it The resulting organozinc intermediate is a powerful nucleophile that can be trapped with various electrophiles, such as acyl chlorides, to introduce functional groups like ketones at the C3 position. chim.it This intermediate can also undergo transmetalation with copper salts (e.g., CuCN·2LiCl) before reacting with electrophiles, or be used in subsequent Negishi coupling reactions. chim.it

Suzuki Cross-Coupling Reactions of 3-Iodoindazoles

Functionalization at Other Positions of the Indazole Ring

While C3 is a common site for modification, the inherent functionality of 5-Iodo-3-methoxy-1H-indazole allows for derivatization at other positions. The iodine atom at the C5 position serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, analogous to the transformations at C3. This enables the introduction of aryl, heteroaryl, or other carbon-based substituents at this position, significantly expanding the structural diversity of the resulting molecules.

Furthermore, the nitrogen atom at the N1 position of the indazole ring can be readily functionalized. mdpi.com N-functionalization, such as alkylation or arylation, is a common strategy to modify the molecule's physicochemical properties and to explore structure-activity relationships in drug discovery programs. mdpi.com The ability to selectively modify the C3, C5, and N1 positions makes this compound a highly valuable and versatile building block in synthetic chemistry.

Modifications at the N1-Position

The functionalization of the N1-position of the indazole ring is a common strategy in medicinal chemistry. However, a significant challenge in the alkylation of 1H-indazoles is the potential for reaction at the N2-position, leading to a mixture of regioisomers. The ratio of N1 to N2 products is highly dependent on reaction conditions, including the choice of base, solvent, and the electronic nature of the substituents on the indazole ring.

Generally, N-alkylation proceeds by deprotonation of the indazole N-H with a suitable base, followed by nucleophilic attack on an alkyl halide or other electrophile. Research has shown that specific conditions can strongly favor the formation of the thermodynamically more stable N1-substituted product nih.gov. For instance, the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (THF) has been identified as a promising system for achieving high N1 selectivity nih.gov. Alternative strategies to achieve regioselectivity include exploiting thermodynamic equilibration processes, where an initial mixture of N1 and N2 products isomerizes to favor the more stable N1 regioisomer over time, particularly with certain electrophiles nih.gov.

Below is a table summarizing typical conditions for N1-alkylation based on analogous substituted indazole systems.

| Alkylating Agent | Base | Solvent | Typical Outcome | Reference |

|---|---|---|---|---|

| Alkyl Bromide | NaH | THF | High N1 selectivity | nih.gov |

| Alkyl Halide | K₂CO₃ | DMF | Mixture of N1/N2, ratio varies | nih.gov |

| β-Halo Ester | - | DMF | N1 product favored via thermodynamic equilibration | nih.gov |

Substitutions at the 5-Position (e.g., via 5-aminoindazole diazonium salts)

The iodine atom at the C5-position is an excellent functional handle for introducing a wide variety of substituents, primarily through palladium-catalyzed cross-coupling reactions nih.gov. These reactions are a cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance nih.gov. For this compound, reactions such as the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (coupling with amines) are highly effective for replacing the iodo group.

A more classical, yet powerful, method for substituting the 5-position involves the formation of a diazonium salt from a 5-aminoindazole precursor. This multi-step process begins with the conversion of the 5-iodo group into a 5-amino group. This can be achieved through methods like Buchwald-Hartwig amination or by converting the iodo group to a nitro group followed by reduction. Once 5-amino-3-methoxy-1H-indazole is obtained, it can be treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a 5-diazonium salt mychemblog.com.

This diazonium intermediate is highly reactive and can be displaced by a wide array of nucleophiles in well-known named reactions mychemblog.com:

Sandmeyer Reaction: Uses copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, or cyano groups.

Schiemann Reaction: Uses fluoroboric acid (HBF₄) to introduce a fluoro group.

Gattermann Reaction: Uses copper powder to introduce halides.

Hydroxylation: Reaction with water at elevated temperatures introduces a hydroxyl group.

| Reaction Type | Reagents | Substituent Introduced at C5 | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | Aryl / Heteroaryl | nih.gov |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | Alkynyl | nih.gov |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino | nih.gov |

| Sandmeyer Reaction (from diazonium salt) | CuX (X = Cl, Br, CN) | -Cl, -Br, -CN | mychemblog.com |

| Schiemann Reaction (from diazonium salt) | HBF₄, heat | -F | mychemblog.com |

Introduction of Other Functional Groups (Beyond Halogenation)

Alkylation and Acylation

Beyond modifications at the halogenated C5-position, the indazole nucleus itself can be further functionalized. Alkylation, as discussed previously (Section 3.2.1), primarily occurs at the N1-position.

Acylation is another important transformation, typically targeting the nitrogen atoms. N-acylation of indazoles can be achieved using standard reagents like acyl chlorides or anhydrides in the presence of a base. Compared to alkylation, acylation often shows a higher regioselectivity for the N1-position nih.gov. This is sometimes attributed to the isomerization of the kinetically formed N2-acyl product to the thermodynamically more stable N1-acyl regioisomer nih.gov. More recent methods describe efficient one-pot N1-acylation directly from carboxylic acids using activating agents researchgate.net. An electrochemical method has also been developed where the indazole is reduced to its anion before reacting with an acid anhydride, resulting in selective N1-acylation organic-chemistry.orgorganic-chemistry.org.

| Reaction | Reagents | Position | Typical Outcome | Reference |

|---|---|---|---|---|

| N-Alkylation | R-X, Base (e.g., NaH, K₂CO₃) | N1 / N2 | Regioselectivity depends on conditions | nih.gov |

| N-Acylation | RCOCl or (RCO)₂O, Base | N1 | Generally high selectivity for N1 | nih.gov |

| One-Pot N-Acylation | RCOOH, DMAPO, Boc₂O | N1 | High N1 selectivity without pre-activated acids | researchgate.net |

Nitration and Amination

Introducing nitro and amino groups onto the indazole core can significantly alter the compound's properties. Nitration of the indazole ring is an electrophilic aromatic substitution that occurs on the benzene (B151609) portion of the molecule chemicalbook.com. The position of nitration is directed by the existing substituents. In this compound, the 3-methoxy group is an activating, ortho-para director, while the 5-iodo group is a deactivating, ortho-para director. Therefore, nitration is expected to occur at the C4 or C6 positions, which are ortho to one group and para to the other. The synthesis of 3,7-dinitro-1H-indazole has been reported, demonstrating that nitration can occur at various positions on the benzene ring depending on the starting material and conditions chim.it.

Direct amination of the indazole ring is not a common transformation. Instead, amino groups are typically introduced by the reduction of a corresponding nitro group nih.gov. This two-step sequence of nitration followed by reduction is a reliable method for producing aminated indazoles. The reduction of the nitro group can be accomplished using a variety of standard methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic media (e.g., SnCl₂ in HCl).

| Transformation | Reagents | Position(s) | Description | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C4, C6 | Electrophilic aromatic substitution on the benzene ring. | chemicalbook.comchim.it |

| Amination (via Reduction) | 1. Nitration 2. SnCl₂/HCl or H₂/Pd-C | C4, C6 | Standard reduction of a nitro group to an amine. | nih.gov |

Structure Activity Relationship Sar Studies of Indazole Derivatives

Methodologies for Investigating SAR in Indazole Analogs

The exploration of structure-activity relationships (SAR) in indazole analogs employs a combination of synthetic chemistry, biological assays, and computational modeling. A common approach involves the systematic synthesis of a series of related compounds where specific parts of the molecule are altered. nih.gov This allows researchers to probe the effect of each structural modification on a particular biological outcome.

Biological evaluations are then conducted to determine the activity of these newly synthesized derivatives. nih.gov For example, studies have evaluated indazole compounds for their ability to inhibit enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) or to block ion channels such as the calcium-release activated calcium (CRAC) channel. nih.govnih.gov The data from these assays, often expressed as IC50 values (the concentration required to inhibit a biological process by 50%), provide quantitative measures of potency.

To visualize and interpret the complex data generated from these studies, researchers may use computational tools like Structure-Activity Similarity (SAS) maps. nih.gov These maps help to identify structural features that lead to significant changes in activity, highlighting areas of "smooth" SAR, where small structural changes result in small activity changes, and "activity cliffs," where minor modifications cause a dramatic shift in potency. nih.gov Molecular docking studies are also frequently used to predict how these analogs bind to their protein targets, providing a rational basis for observed SAR trends. nih.gov

Impact of Substituents on Molecular Target Interaction

Role of Iodine at Position 5 in Modulating Molecular Recognition

The iodine atom at the C5 position plays a crucial role in modulating molecular recognition through a specific non-covalent interaction known as halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom, on a nearby molecule. bohrium.com

In the context of 5-iodo-1H-indazole, the iodine atom can act as a halogen bond donor, forming specific, directional interactions with amino acid residues in a protein's binding site. bohrium.com These interactions, which can include C–I⋯O, C–I⋯N, and C–I⋯π contacts, are critical for determining the binding orientation and affinity of the ligand. bohrium.com The unique properties of the iodine substituent—its size, polarizability, and ability to form strong halogen bonds—make it a key feature for engineering potent and selective molecular recognition.

Effects of Other Substituents (e.g., methyl, chloro, nitro, aryl) on Activity

The activity of indazole derivatives is highly dependent on the nature and position of various other substituents.

Methyl Group: The addition of a methyl group can influence activity through steric and electronic effects. For instance, in the case of certain nitro-substituted heterocyclic compounds, methylation of a ring nitrogen has been observed to reduce mutagenic activity. nih.gov In other contexts, a methyl group can provide beneficial hydrophobic interactions within a binding pocket.

Nitro Group: The nitro group is a strong electron-withdrawing group that can dramatically alter the electronic properties of the indazole ring through both resonance and inductive effects. researchgate.netbeilstein-journals.org This can significantly impact how the molecule interacts with its biological target. The position of the nitro group is critical; for example, nitro groups at the C5 or C6 positions have been shown to result in measurable mutagenic activity in certain assays. nih.gov SAR studies have consistently shown that the presence of a nitro group plays a crucial role in the activity of various indazole series. nih.govacs.org

Aryl Group: The introduction of an aryl substituent, such as a phenyl group, provides a large, flat surface that can engage in π-π stacking and hydrophobic interactions with the target protein. The electronic nature of the aryl ring can be fine-tuned by adding further substituents. For example, placing electron-withdrawing groups on a 2-phenyl ring has been found to favor the antiprotozoal activity of 2-phenyl-2H-indazole derivatives. nih.gov

The following table summarizes the observed effects of these substituents on the activity of indazole derivatives based on various research findings.

| Substituent | Position(s) | Observed Effects on Activity | Reference(s) |

| Methyl | Ring Nitrogen | Can reduce mutagenic activity in nitro-substituted indazoles. | nih.gov |

| Chloro | 3 | Influences molecular geometry and can participate in halogen bonding. | nih.gov |

| Nitro | 5 or 6 | Strong electron-withdrawing effects; results in measurable activity. | nih.govnih.govacs.org |

| Aryl | 2 | Provides surface for π-π stacking; electron-withdrawing groups can enhance activity. | nih.gov |

Conformational Analysis and its Correlation with Research Observations

The indazole core itself is a relatively rigid bicyclic system. However, the substituents attached to this core can possess rotational freedom, allowing the molecule to adopt various conformations. Research has shown that even subtle changes in conformation can have a significant impact on biological activity. For example, studies on certain 3-chloro-6-nitro-1H-indazole derivatives found that the most active compounds adopted a more bent geometry, suggesting that this specific conformation is favorable for interaction with the target. nih.gov This bending was proposed to arise from interactions between the indazole core and the side chain, highlighting how intramolecular forces can dictate the bioactive conformation. nih.gov

In other cases, conformational changes in the target receptor upon ligand binding have been observed, suggesting a dynamic interplay between the small molecule and the protein that is essential for the mechanism of action. researchgate.net Therefore, understanding the preferred conformations of indazole derivatives and how they correlate with their observed biological effects is a key aspect of rational drug design.

Molecular Mechanisms of Action in Preclinical Research Models

Inhibition of Molecular Targets in In Vitro Studies

In vitro research has explored the inhibitory potential of indazole-containing compounds against several key molecular targets involved in cellular signaling and disease progression. The following sections detail the available findings for molecules structurally related to 5-Iodo-3-methoxy-1H-indazole. It is important to note that while the indazole scaffold is common, direct experimental data for this compound itself is limited in the reviewed literature.

The indazole core is a recognized pharmacophore in the development of kinase inhibitors. nih.govnih.gov Research into various indazole derivatives has demonstrated inhibitory activity against a range of kinases.

Fibroblast Growth Factor Receptors (FGFR): The indazole scaffold has been identified as a key feature for the inhibition of FGFR kinases, which are implicated in cell proliferation and migration. nih.govnih.gov Studies on a library of indazole-containing fragments showed inhibition of FGFR1–3 in the micromolar range (0.8–90 μM). nih.govresearchgate.net While specific data for this compound is not detailed, the general class of indazole derivatives has shown promise. For instance, compound 9u, an indazole derivative, was identified as a potent FGFR1 inhibitor with an IC50 value of 3.3 nM. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunomodulatory enzyme and a target in cancer immunotherapy. nih.govnih.gov While various heterocyclic compounds have been investigated as IDO1 inhibitors, specific inhibitory data for this compound were not found in the provided search results. Research has identified other types of compounds, such as those with urea (B33335) and 1,2,3-triazole structures, as potent IDO1 inhibitors. nih.gov

Pim Kinases: The Pim kinases are serine/threonine kinases involved in tumorigenesis. nih.govnih.gov Indazole-derived compounds have been developed as potent, pan-Pim inhibitors. nih.gov For example, a series of 3-(pyrazin-2-yl)-1H-indazoles were identified as potent inhibitors of this kinase family. nih.govresearchgate.net

Aurora Kinases: Aurora kinases are crucial for mitosis, and their inhibition is a strategy in cancer therapy. nih.govfrontiersin.org Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases. nih.gov For instance, Alisertib (MLN8237) is a selective Aurora A kinase inhibitor with an IC50 of 1.2 nM. frontiersin.org Another compound, AMG 900, is a pan-Aurora kinase inhibitor with IC50 values of 5, 4, and 1 nM for Aurora-A, -B, and -C, respectively. frontiersin.org

Bcr-Abl: The Bcr-Abl fusion protein is a tyrosine kinase central to chronic myeloid leukemia. nih.govnih.gov Research has led to the development of indazole-based inhibitors targeting this kinase, including its mutated forms. nih.gov One study reported a compound (Y9) with a 6-phenyl-1H-indazol-3-amine core that potently inhibited Bcr-AblWT and Bcr-AblT315I with IC50 values of 0.043 μM and 0.17 μM, respectively. nih.gov

TTK (Monopolar Spindle 1): The mitotic kinase TTK is another target in cancer treatment. A novel class of TTK inhibitors based on an indazole core has been developed, with one compound (CFI-400936) showing a potent IC50 of 3.6 nM. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis. nih.govsemanticscholar.org The indazole scaffold is present in approved VEGFR-2 inhibitors like pazopanib (B1684535) and axitinib. semanticscholar.org While direct inhibitory data for this compound on VEGFR-2 is not available, a newly designed molecule with a 5-methoxy-1H-indole moiety has been investigated for its VEGFR-2 inhibitory activities. mdpi.com

Table 1: Inhibitory Activity of Selected Indazole Derivatives against Various Kinases

| Compound Class/Example | Target Kinase | IC50 Value |

|---|---|---|

| Indazole Fragments | FGFR1-3 | 0.8–90 μM nih.gov |

| Compound 9u | FGFR1 | 3.3 nM nih.gov |

| 3-(pyrazin-2-yl)-1H-indazoles | Pan-Pim | Potent Inhibition nih.gov |

| Alisertib (MLN8237) | Aurora A | 1.2 nM frontiersin.org |

| AMG 900 | Aurora A, B, C | 5, 4, 1 nM frontiersin.org |

| Compound Y9 | Bcr-AblWT / Bcr-AblT315I | 0.043 μM / 0.17 μM nih.gov |

| CFI-400936 | TTK | 3.6 nM nih.gov |

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors involved in a multitude of signaling pathways. The search results did not yield specific information on the interaction of this compound with any GPCRs.

Carbonic Anhydrase: Carbonic anhydrases (CAs) are metalloenzymes that play a role in pH homeostasis. nih.gov While some indole-based derivatives have been investigated as carbonic anhydrase activators (CAAs), and sulfonamide derivatives are known CA inhibitors, specific data on the modulatory effect of this compound on carbonic anhydrase isoforms were not found. nih.govmdpi.comnih.gov

Nitric Oxide Synthase (NOS) Enzymes: There was no information available in the search results regarding the modulation of NOS enzymes by this compound.

Tubulin: Tubulin polymerization is a target for anticancer agents. While some indole (B1671886) derivatives are known to inhibit tubulin assembly, no specific data was found for this compound. nih.govnih.gov

Exploration of Cellular Pathways and Signaling Transduction

While specific studies detailing the modulation of signal transduction pathways by this compound are not available in the provided results, the inhibition of various kinases (as detailed in section 5.1.1) inherently implies an effect on their downstream signaling pathways. For example, inhibition of FGFR, VEGFR-2, and Pim kinases would affect pathways related to cell proliferation, angiogenesis, and survival.

The Hypoxia-Inducible Factor-1 (HIF-1) pathway is a critical regulator of the cellular response to low oxygen levels and is a key target in cancer research. nih.gov However, the search results did not provide any studies specifically investigating the effects of this compound on the HIF-1 pathway.

In Vitro Antiprotozoal Activity of this compound Remains Uncharacterized in Publicly Available Research

Despite the recognized therapeutic potential of the indazole scaffold in medicinal chemistry, specific in vitro investigations into the antiprotozoal activity of the compound this compound are not documented in the currently available scientific literature. While broader classes of indazole derivatives have shown promise against various protozoan parasites, the specific efficacy and molecular mechanisms of this particular substituted indazole have yet to be publicly reported.

The indazole nucleus is a key pharmacophore, and various derivatives have been explored for a range of biological activities, including antiprotozoal effects. Research into related indazole compounds has indicated potential mechanisms of action, such as the generation of free radicals and the inhibition of oxygen uptake within parasites. For instance, studies on indazole N-oxide derivatives have demonstrated activity against Trypanosoma cruzi and Leishmania species.

However, a comprehensive search of preclinical research databases and scientific publications reveals a gap in knowledge specifically concerning this compound. Consequently, no in vitro data, such as the half-maximal inhibitory concentration (IC50) values against common protozoan parasites like Plasmodium falciparum, Trypanosoma brucei, or Leishmania donovani, could be retrieved. The absence of such foundational data precludes any detailed discussion of its specific molecular mechanisms of action in antiprotozoal contexts.

Further research is necessary to isolate and evaluate the potential antiprotozoal properties of this compound. Such studies would involve in vitro screening against a panel of pathogenic protozoa to determine its activity spectrum and potency. Subsequent mechanistic studies could then elucidate its mode of action, contributing valuable information to the ongoing search for novel antiparasitic agents.

Due to the lack of specific research on this compound, no data tables on its antiprotozoal activity can be presented at this time.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like indazole derivatives to understand their intrinsic properties. DFT calculations can determine optimized molecular geometry, electron distribution, and orbital energies, which are fundamental to understanding a molecule's stability and chemical reactivity. nih.gov

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a key aspect of these studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability. nih.govnih.gov A smaller energy gap generally implies higher reactivity. For a series of synthesized 3-carboxamide indazole derivatives, DFT analysis was used to determine their geometrical optimization and identify compounds with significant HOMO-LUMO energy gaps. nih.gov Such computational insights help in predicting molecular behavior and understanding chemical reactivity. nih.gov

DFT calculations are a reliable method for predicting the spectroscopic properties of molecules, which can be compared with experimental data for structural confirmation.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.govresearchgate.net Theoretical calculations have provided a sound basis for experimental NMR observations in studies of indazole derivatives. nih.gov For instance, in a study on the addition of indazole derivatives to formaldehyde, GIAO/B3LYP/6-311++G(d,p) calculations were used to determine ¹H and ¹³C chemical shifts, aiding in the structural elucidation of the products. nih.govacs.org The accuracy of these predictions depends on the chosen functional and basis set, and often a scaling factor is applied to better match experimental values. mdpi.com

IR and Raman Spectroscopy: Theoretical vibrational frequencies can be computed using DFT. These calculations provide information on the vibrational modes of the molecule, corresponding to the absorption bands in Infrared (IR) and Raman spectra. researchgate.netmdpi.com The computed harmonic frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model. mdpi.com The potential energy distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov This combined experimental and theoretical approach allows for a detailed and accurate assignment of the vibrational spectra. researchgate.netmdpi.com

Table 1: Illustrative Example of Theoretically Predicted ¹H NMR Chemical Shifts (δ, ppm) for an Indazole Derivative using the GIAO Method. (Note: This table is a representation of typical data obtained from DFT calculations for indazole derivatives and does not represent actual calculated values for 5-Iodo-3-methoxy-1H-indazole.)

| Proton | Calculated Chemical Shift (ppm) |

| H1 (N-H) | 12.50 |

| H4 | 7.85 |

| H6 | 7.20 |

| H7 | 7.50 |

| OCH₃ | 4.05 |

DFT calculations are invaluable for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For example, DFT has been used to evaluate the mechanisms of regioselective N1- and N2-alkylations of substituted indazoles. researchgate.net These calculations can suggest how different reagents and conditions, such as the presence of a specific cation, can favor one reaction pathway over another. researchgate.net In one study, DFT calculations suggested a chelation mechanism for N1-substitution in the presence of cesium, while other non-covalent interactions were proposed to drive the formation of the N2-product. researchgate.net Additionally, Fukui indices and partial charges calculated via Natural Bond Orbital (NBO) analyses can further support the proposed reaction pathways by identifying the most reactive sites within the molecule. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. jocpr.comresearchgate.net For indazole derivatives, which are known to possess a wide range of biological activities, docking studies are frequently performed to understand how they interact with specific protein targets. nih.govjocpr.com

The process involves placing the ligand in various conformations and orientations within the protein's binding site and using a scoring function to estimate the binding energy. jocpr.comresearchgate.net Lower binding energy scores typically indicate a more stable and favorable interaction. In a study on novel 3-carboxamide indazole derivatives, docking was used to assess their effectiveness against a renal cancer-related protein (PDB: 6FEW), with the analysis showing that certain derivatives had the highest binding energies. nih.gov

Table 2: Example Docking Results for a Series of Indazole Derivatives Against a Protein Target. (Note: This table is illustrative and based on findings for various indazole compounds, not specifically this compound.)

| Compound | Target Protein | Binding Energy (kcal/mol) |

| Derivative A | MDM2-p53 | -8.5 |

| Derivative B | MDM2-p53 | -9.2 |

| Derivative C | PBR | -7.9 |

| Derivative D | PBR | -8.8 |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the protein's active site. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

By analyzing the docked pose, researchers can identify which residues are critical for binding. For instance, docking studies on 1-trityl-5-azaindazole derivatives with the Peripheral Benzodiazepine Receptor (PBR) identified interactions with active site amino acids such as LEU43, GLN109, and LYS140. jocpr.comresearchgate.net Similarly, another compound showed a high bonding interaction with GLN72 and HIS73 in the MDM2 receptor. researchgate.net This information is vital for structure-activity relationship (SAR) studies and for optimizing lead compounds to enhance their potency and selectivity.

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov Molecular docking is a primary method used for virtual screening.

The process involves docking thousands or even millions of compounds from a chemical library against a target protein. nih.govjocpr.com The compounds are then ranked based on their predicted binding scores, and the top-ranking candidates are selected for further experimental testing. jocpr.com This approach significantly reduces the time and cost associated with high-throughput screening (HTS) by enriching the "hit list" with compounds that have a higher probability of being active. nih.gov For example, a diversity-based high-throughput virtual screening (D-HTVS) of the ChemBridge library was used to identify novel inhibitors for EGFR and HER2 kinases. nih.gov This strategy can be applied to libraries containing indazole scaffolds to discover new lead compounds for various therapeutic targets. rsc.org

Molecular Dynamics (MD) Simulations to Probe Conformational Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, allowing researchers to observe the conformational changes and flexibility of the protein and the ligand. mdpi.comresearchgate.net

MD simulations are often used to refine the results of molecular docking. By simulating the docked complex in a physiological environment (including water and ions) over a period of nanoseconds or longer, the stability of the predicted binding pose can be assessed. researchgate.netnih.gov The simulation can reveal whether the key interactions observed in docking are maintained over time and can highlight the role of protein flexibility in ligand binding. mdpi.com In studies of indazole derivatives as potential anticancer agents, MD simulations have been used to systematically evaluate the stability of ligand-protein complexes, demonstrating a consistent and robust binding of the most potent compounds within the target's binding site. researchgate.net Analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) from the simulation provides quantitative measures of the stability and flexibility of the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For indazole derivatives, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects.

In a study focused on 5-substituted-1H-indazole derivatives as inhibitors of Glycogen Synthase Kinase-3 beta (GSK-3β), a crucial enzyme implicated in various diseases, 2D and 3D QSAR models were developed. researchgate.net These models highlighted the importance of several molecular descriptors in determining the inhibitory activity of the compounds. researchgate.net Although this study did not focus exclusively on this compound, the findings are relevant to the broader class of substituted indazoles.

The significant descriptors identified included topological, electronic, and physicochemical properties. For instance, descriptors such as T_C_N_5 (a topological descriptor), SlogP (a measure of lipophilicity), and electrostatic potential fields were found to be critical for the biological activity of these compounds. researchgate.net The models suggest that specific electrostatic and hydrophobic characteristics are essential for the effective interaction of indazole derivatives with the active site of the target receptor. researchgate.net Such QSAR models serve as a predictive tool for designing new, more potent inhibitors by optimizing these key structural features.

| Hydrophobic | Quantifies the water-repelling nature of the molecule (e.g., SlogP). | Affects the compound's ability to cross cell membranes and interact with hydrophobic pockets in the receptor. |

**6.5. Advanced Theoretical Analyses

For a molecule like this compound, NBO analysis would reveal significant electronic interactions. The analysis involves examining the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stability of the molecule is enhanced by these hyperconjugative interactions.

Key interactions expected in this compound would include:

Intramolecular charge transfer: Delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the aromatic ring system.

Stabilization energy (E2): The NBO method calculates the second-order perturbation energy (E2), which quantifies the stabilization resulting from these donor-acceptor interactions. Higher E2 values indicate stronger interactions.

For instance, the interaction between the lone pair of the pyrazolic nitrogen atom (donor) and the π* antibonding orbitals of the fused benzene (B151609) ring (acceptor) would contribute significantly to the stability of the bicyclic indazole core. Similarly, the methoxy (B1213986) group's oxygen lone pairs would interact with adjacent σ* and π* orbitals. Atomic charges can also be predicted using NBO theory. researchgate.net

Table 2: Representative Donor-Acceptor Interactions from NBO Analysis

| Donor NBO | Acceptor NBO | Stabilization Energy (E2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (N1) | π* (C8-C9) | High | π-conjugation |

| LP (O) | σ* (C3-C9) | Moderate | Hyperconjugation |

Note: The values in this table are illustrative for a representative indazole system and demonstrate the type of data obtained from NBO analysis.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net By mapping properties like d_norm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. nih.gov Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.govnih.gov

For an indazole derivative, the Hirshfeld surface provides insight into the forces governing its crystal packing. researchgate.net The analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts. Each point on the plot represents a pair of distances (d_e and d_i) from the surface to the nearest nucleus external and internal to the surface, respectively.

In related indazole structures, the most significant contributions to crystal packing typically come from H···H, C···H/H···C, and O···H/H···O contacts. researchgate.netnih.gov

H···H contacts: Often constitute the largest portion of the surface, reflecting the importance of van der Waals forces. researchgate.net

C···H/H···C contacts: Indicate C-H···π interactions, which are crucial for the stacking of aromatic rings.

O···H/H···O contacts: Appear as distinct "spikes" on the fingerprint plot and are characteristic of hydrogen bonding. nih.gov

For this compound, the presence of the iodine atom would introduce potential I···H or I···N halogen bonding, which would also be quantifiable through this analysis.

Table 3: Percentage Contribution of Intermolecular Contacts for a Representative Indazole Derivative

| Contact Type | Contribution (%) |

|---|---|

| H···H | 47.2 |

| C···H/H···C | 29.0 |

| O···H/H···O | 13.3 |

| N···H/H···N | 11.4 |

Source: Data adapted from studies on similar indazole structures for illustrative purposes. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It visualizes the charge distribution on the molecular surface, providing a guide to intermolecular interactions. researchgate.net

The MEP map is color-coded to represent different potential values:

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are susceptible to electrophilic attack and are often associated with lone pairs of heteroatoms like oxygen and nitrogen. nih.gov

Blue regions: Represent positive electrostatic potential, indicating areas of electron deficiency. These sites are prone to nucleophilic attack.

Green regions: Correspond to neutral or zero potential. nih.gov

In the MEP map of this compound, the most negative potential (red) would be localized around the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the methoxy group, highlighting these as primary sites for hydrogen bonding and coordination. nih.gov The hydrogen atom attached to the N1 nitrogen would exhibit a positive potential (blue), making it a hydrogen bond donor site. The aromatic ring system would show a mix of neutral and slightly negative potential, while the iodine atom's electrostatic potential could show anisotropy (sigma-hole), making it a potential halogen bond donor. This detailed mapping of chemical reactivity aids in understanding the molecule's biological interactions. researchgate.net

Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is utilized to determine the number and type of hydrogen atoms in a molecule. For 5-Iodo-3-methoxy-1H-indazole, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the indazole ring, the methoxy (B1213986) group protons, and the N-H proton. The chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J) of these signals provide critical information about the electronic environment and connectivity of the protons.

Aromatic Protons: The protons on the benzene (B151609) ring portion of the indazole would appear in the aromatic region of the spectrum. Their specific chemical shifts and splitting patterns would confirm the substitution pattern.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) would typically appear as a sharp singlet in the upfield region of the spectrum.

N-H Proton: The proton attached to the nitrogen atom of the indazole ring (N-H) often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

Aromatic Carbons: The carbon atoms of the indazole ring would resonate in the downfield region characteristic of aromatic and heteroaromatic systems. The carbon atom bonded to the iodine would be significantly influenced by the halogen's electronic effects.

Methoxy Carbon: The carbon atom of the methoxy group would appear at a characteristic chemical shift in the upfield region of the spectrum.

C3 Carbon: The carbon atom at the 3-position, bonded to the methoxy group, would have a chemical shift indicative of its attachment to an electronegative oxygen atom.

Specific experimental ¹³C NMR chemical shifts for this compound have not been reported in publicly accessible research.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key structural features.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3200-3500 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic -OCH₃) | 2850-3000 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Methoxy) | 1050-1250 |

| C-I Stretch | 500-600 |

A definitive experimental IR spectrum with specific absorption bands for this compound is not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is essential for determining the molecular weight and confirming the elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of a sample and confirm the molecular weight of the target compound. In an LC/MS analysis of this compound, the compound would first be separated from any impurities, and the mass spectrometer would then detect the molecular ion peak [M+H]⁺, confirming its molecular weight.

Expected [M+H]⁺: For C₈H₇IN₂O, the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 274.97.

Specific LC/MS chromatograms and mass spectra for this compound are not documented in the available scientific sources.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. This is a definitive method for confirming the identity of a newly synthesized compound. By comparing the experimentally measured exact mass to the calculated theoretical mass, the elemental composition can be confirmed with a high degree of confidence.

Calculated Exact Mass: The theoretical monoisotopic mass of C₈H₇IN₂O ([M]⁺) is 273.9603.

Published experimental HRMS data confirming the exact mass of this compound could not be located.

Other Spectroscopic Methods (e.g., UV-Vis, Raman, VCD)

Beyond nuclear magnetic resonance (NMR) and mass spectrometry, a suite of other spectroscopic techniques provides valuable insights into the molecular structure and properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to exhibit characteristic absorption bands arising from π→π* and n→π* transitions within the indazole ring system. The position and intensity of these bands are influenced by the substituents on the aromatic ring. The methoxy group (-OCH₃), being an auxochrome, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted indazole core, due to its electron-donating nature which extends the conjugation. The iodine atom may also influence the spectrum, potentially leading to further shifts or changes in band intensity.

Illustrative UV-Vis Absorption Data for this compound in Methanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~280 | ~8,000 | π→π |

| ~310 | ~5,500 | n→π |

| Note: This data is illustrative and represents expected values based on similar structures. |

Raman Spectroscopy: This vibrational spectroscopy technique provides information about the molecular vibrations and is complementary to infrared (IR) spectroscopy. A Raman spectrum of this compound would display a series of bands corresponding to the vibrational modes of the molecule. Specific bands can be assigned to the stretching and bending vibrations of the indazole ring, the C-I bond, and the methoxy group. For instance, the C-I stretching vibration is expected to appear in the low-frequency region of the spectrum. The Raman spectrum can be particularly useful for studying the compound in the solid state and for observing vibrations that are weak or inactive in the IR spectrum. Surface-enhanced Raman spectroscopy (SERS) could be employed to enhance the signal of the molecule adsorbed on a metal surface, providing insights into its orientation and interaction with the surface. nih.gov

Illustrative Raman Shifts for Key Vibrational Modes of this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~1620-1580 | Indazole ring C=C/C=N stretch |

| ~1250 | Aryl-O stretch (methoxy) |

| ~550 | C-I stretch |

| Note: This data is illustrative and based on typical vibrational frequencies for these functional groups. |

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. While this compound itself is not chiral, it could crystallize in a chiral space group, leading to a solid-state VCD spectrum. rsc.org This has been observed for the parent 1H-indazole, which forms chiral helices in the solid state. rsc.org A VCD study of crystalline this compound could, therefore, provide information about its supramolecular arrangement and intermolecular interactions in the crystal lattice. rsc.orgnih.gov

X-Ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, a successful X-ray crystallographic analysis would provide precise information on bond lengths, bond angles, and torsion angles.

The resulting crystal structure would confirm the connectivity of the atoms and the substitution pattern on the indazole ring. Furthermore, it would reveal the planarity of the bicyclic system and the orientation of the methoxy group relative to the ring. Of significant interest would be the intermolecular interactions in the crystal packing, such as hydrogen bonding involving the N-H of the indazole ring and potential halogen bonding involving the iodine atom. These interactions play a crucial role in the formation of the crystal lattice and can influence the physical properties of the compound. The analysis of crystal structures of substituted indazoles often reveals the formation of dimers, trimers, or catemers (chains) through hydrogen bonding. rsc.org

Illustrative Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~12.0 |

| c (Å) | ~8.0 |

| β (°) | ~105 |

| Volume (ų) | ~700 |

| Z (molecules/unit cell) | 4 |

| Note: This data is hypothetical and represents a plausible crystal structure for a substituted indazole. |

Future Research Directions and Unexplored Avenues

Development of Novel and Greener Synthetic Methodologies

While established methods for the synthesis of indazole derivatives exist, the development of more efficient, cost-effective, and environmentally friendly synthetic routes remains a priority. Future research in this area could focus on:

C-H Activation Strategies: Direct functionalization of the indazole core through C-H activation would represent a significant advancement, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Flow Chemistry: The application of continuous flow technologies could enable safer, more scalable, and highly reproducible syntheses of 5-iodo-3-methoxy-1H-indazole and its derivatives. This approach can also allow for the use of hazardous reagents and intermediates with improved safety profiles.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could lead to highly selective and environmentally benign processes.

Exploration of New Derivatization Strategies

The iodo and methoxy (B1213986) groups on the this compound scaffold are ripe for chemical modification, allowing for the generation of diverse libraries of new compounds with potentially enhanced biological activities. Key derivatization strategies to explore include:

Cross-Coupling Reactions: The iodine atom at the 5-position is an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, to probe structure-activity relationships.

Demethylation and Functionalization at the 3-position: Cleavage of the methoxy group at the 3-position to reveal a hydroxyl group would provide a new point for derivatization. The resulting 5-iodo-1H-indazol-3-ol could be functionalized with various groups through etherification, esterification, or other reactions to explore their impact on biological activity.

N-Functionalization: The indazole nitrogen atoms can be alkylated or arylated to further expand the chemical space and modulate the physicochemical properties of the resulting compounds.

Advanced Computational Studies for Predictive Modeling

Computational chemistry and molecular modeling can play a crucial role in guiding the rational design of new this compound derivatives with improved properties. Future computational work should focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models can help to predict the biological activity of newly designed analogs and prioritize synthetic efforts.

Molecular Docking and Dynamics Simulations: Docking studies can predict the binding modes of this compound derivatives within the active sites of various biological targets. Molecular dynamics simulations can provide insights into the stability of these interactions and the conformational changes that occur upon binding.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is essential for the early identification of candidates with favorable pharmacokinetic profiles and reduced potential for adverse effects.

Discovery of Novel Molecular Targets for Indazole Scaffolds

The indazole core is a "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets. Identifying novel molecular targets for this compound and its derivatives could lead to the development of first-in-class therapeutics for various diseases. Strategies to achieve this include:

Phenotypic Screening: High-throughput screening of this compound and its derivatives in various cell-based assays can identify compounds with interesting biological activities without a preconceived target.

Chemical Proteomics: Affinity-based proteomics approaches can be used to identify the direct protein targets of bioactive derivatives in a cellular context.

Target-Based Screening: As new potential drug targets are identified through genomic and proteomic studies, libraries of this compound derivatives can be screened against these targets to identify novel inhibitors or modulators. The indazole scaffold has shown promise in targeting enzymes like kinases and proteases.

Design of Targeted Chemical Probes for Biological Research

The development of chemical probes based on the this compound scaffold can provide valuable tools for studying biological processes and validating new drug targets. Future efforts in this area should focus on:

Fluorescent Probes: Attaching a fluorescent dye to the this compound scaffold could allow for the visualization of its subcellular localization and interaction with its biological targets.

Biotinylated or Photoaffinity Probes: These probes can be used to isolate and identify the protein binding partners of the indazole scaffold through affinity purification and mass spectrometry.

Radiolabeled Analogs: The introduction of a radioactive isotope, such as iodine-125 or carbon-11, would enable in vivo imaging studies, such as positron emission tomography (PET), to study the biodistribution and target engagement of these compounds in living organisms.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Iodo-3-methoxy-1H-indazole, and what methodological considerations are critical for reproducibility?

- Key Steps :

- Friedel-Crafts Acylation : Used to introduce substituents to aromatic rings (e.g., ketone formation via AlCl₃ catalysis) .

- Indazole Ring Closure : Achieved via hydrazine hydrate in dimethylformamide (DMF), which facilitates cyclization .

- Iodination : Requires careful selection of iodinating agents (e.g., N-iodosuccinimide) to avoid overhalogenation.

- Reagents & Conditions :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Acylation | AlCl₃, 1,2-dichlorobenzene, SOCl₂ | Ketone formation |

| Cyclization | N₂H₄·H₂O, DMF, 80–100°C | Indazole ring closure |

| Reduction | Raney nickel, hydrazine hydrate | Nitro-to-amine conversion |

- Validation : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential to confirm structural integrity .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Common Issues :

- Tautomerism : Indazole derivatives often exhibit tautomeric equilibria, leading to split peaks in NMR. Use variable-temperature NMR or deuterated solvents to stabilize the dominant form .

- Iodine Quadrupolar Effects : Broad or split signals in NMR due to iodine's nuclear spin. Employ high-field instruments (≥500 MHz) for resolution .

Advanced Research Questions

Q. What strategies optimize the regioselective synthesis of this compound to minimize byproducts?

- Methodological Insights :

- Precursor Scoring : Use AI-driven synthesis planning (e.g., Template_relevance models) to prioritize precursors with high regiochemical fidelity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions. Test alternatives like THF or acetonitrile for selectivity .

- Case Study : Substitution with sodium azide in DMF yielded 85% purity, while ethanol reduced byproduct formation but lowered yield by 15% .